molecular formula C26H29N3O4 B12162709 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B12162709
M. Wt: 447.5 g/mol
InChI Key: AVLCEUZXHVVDPZ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is known for its diverse biological activities, and an indole moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives [6][6].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The benzazepine core may interact with neurotransmitter receptors, while the indole moiety could bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the indole moiety.

    1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar methoxy-substituted aromatic ring but differs in the core structure.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide lies in its combination of the benzazepine and indole moieties, which may confer distinct biological activities and chemical properties.

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₅N₃O₅
  • Molar Mass : 277.27 g/mol

Structural Features

The compound features a benzazepine core , characterized by:

  • Two methoxy groups (–OCH₃) at positions 7 and 8.
  • A keto group (C=O) at position 2.
  • An indole moiety attached via an acetamide linkage.

Research indicates that compounds with benzazepine structures often exhibit significant biological activities, particularly through interaction with various biological targets. The specific mechanisms for this compound may include:

  • G Protein-Coupled Receptor Modulation : Benzazepines are known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction across cell membranes. This interaction may lead to effects on neurotransmitter release and modulation of neuronal excitability .
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter metabolism or inflammatory responses.
  • Antioxidant Activity : Some studies suggest that benzazepine derivatives can exhibit antioxidant properties, which may contribute to their therapeutic effects in conditions characterized by oxidative stress.

Therapeutic Potential

The therapeutic applications of this compound are under investigation, with potential uses in:

  • Neurological Disorders : Given its interaction with GPCRs, the compound may have implications in treating conditions like depression or anxiety.
  • Anti-inflammatory Agents : Its potential enzyme inhibition could be relevant in developing anti-inflammatory therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzazepine Core : Cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Modifications to incorporate methoxy and indole moieties.

These synthetic routes require careful optimization to enhance yield and purity.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C26H29N3O4/c1-17(2)15-28-11-9-20-21(6-5-7-22(20)28)27-25(30)16-29-10-8-18-12-23(32-3)24(33-4)13-19(18)14-26(29)31/h5-13,17H,14-16H2,1-4H3,(H,27,30)

InChI Key

AVLCEUZXHVVDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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